molecular formula C14H13N3O4 B5849487 4-methoxy-3-nitro-N-(2-pyridinylmethyl)benzamide

4-methoxy-3-nitro-N-(2-pyridinylmethyl)benzamide

Cat. No. B5849487
M. Wt: 287.27 g/mol
InChI Key: KUXQBVAFZUBAAL-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNB and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

MNB exerts its effects through the inhibition of tubulin polymerization, which is essential for cell division and growth. MNB binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting cell division. This leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
MNB has been shown to have several biochemical and physiological effects. In cancer cells, MNB induces apoptosis and inhibits cell proliferation. In neuronal cells, MNB has been shown to protect against neurotoxicity induced by glutamate and hydrogen peroxide. MNB has also been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

MNB has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization and has been extensively studied for its potential applications in cancer research, neuroscience, and drug discovery. However, MNB has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of MNB. One potential direction is the development of more potent and selective analogs of MNB for the treatment of cancer and other diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of MNB, which could provide valuable information for the development of new drugs. Additionally, the study of the mechanisms of MNB-induced apoptosis and inhibition of cell proliferation could provide insights into the development of new cancer therapies.
In conclusion, 4-methoxy-3-nitro-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research on MNB could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

MNB can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-pyridinemethanol. The final product is obtained by the reaction of the intermediate with ammonium hydroxide.

Scientific Research Applications

MNB has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, MNB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, MNB has been studied for its potential as a neuroprotective agent. MNB has also been investigated for its potential as a drug discovery tool, particularly in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-methoxy-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-13-6-5-10(8-12(13)17(19)20)14(18)16-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXQBVAFZUBAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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